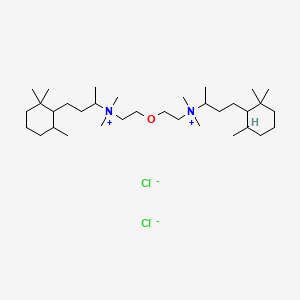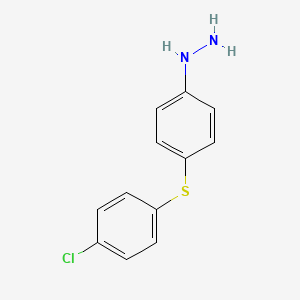
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is a chemical compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a 4-chlorophenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- typically involves the reaction of 4-chloroaniline with hydrazine hydrate. The process begins with the diazotization of 4-chloroaniline, followed by a reduction reaction using sodium metabisulfite or ammonium sulfite as reducing agents . The reaction conditions include maintaining a temperature range of 10-35°C and a pH of 7-9 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high product purity and yield. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in various fields .
科学的研究の応用
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
作用機序
The mechanism of action of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
4-Chlorophenylhydrazine: Shares a similar structure but lacks the thio group.
Phenylhydrazine: Similar hydrazine group but without the chlorophenyl substitution.
Thioanisole: Contains a thio group but lacks the hydrazine and chlorophenyl groups .
Uniqueness
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is unique due to the combination of its hydrazine, chlorophenyl, and thio groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
特性
CAS番号 |
75787-58-5 |
|---|---|
分子式 |
C12H11ClN2S |
分子量 |
250.75 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
InChIキー |
JXRLZZYNSOTDKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


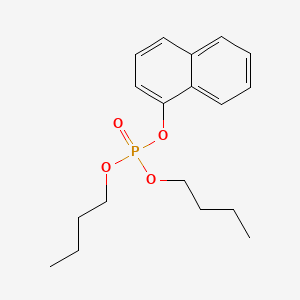

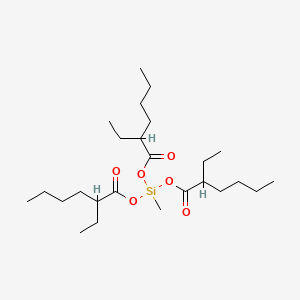
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
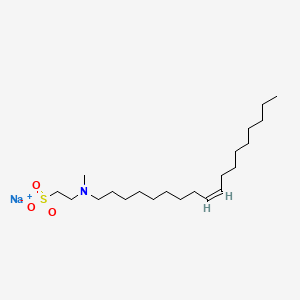
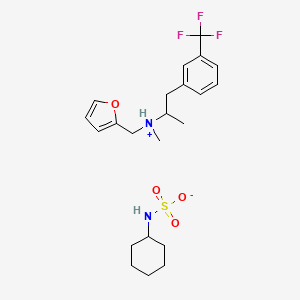
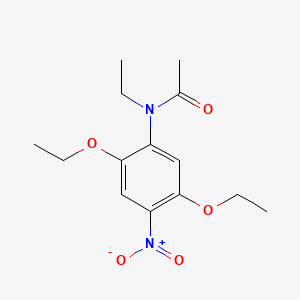
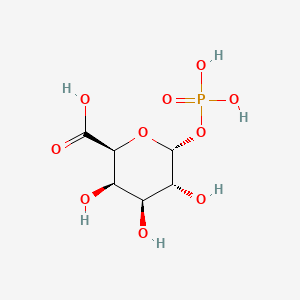

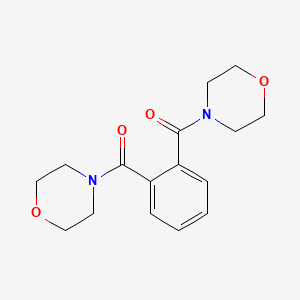
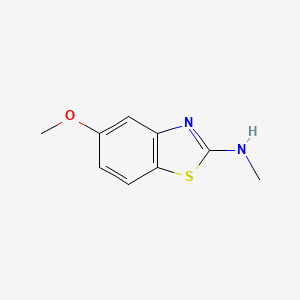
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
